8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile

Medicinal Chemistry Chemical Biology Organic Synthesis

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile (CAS 2140879-93-0) is a bicyclic s-indacene derivative featuring both an amino group at the 8-position and a nitrile group at the 4-position. This scaffold serves as a privileged intermediate in the synthesis of NLRP3 inflammasome modulators, as evidenced by its inclusion in multiple patent families describing sulfonylurea and sulfonyltriazole NLRP3 inhibitors.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B12506062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=C3CCCC3=C2C#N)N
InChIInChI=1S/C13H14N2/c14-7-12-8-3-1-5-10(8)13(15)11-6-2-4-9(11)12/h1-6,15H2
InChIKeyLEIOWNWZFAWDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile: A Key Intermediate for NLRP3-Targeted Molecular Libraries


8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile (CAS 2140879-93-0) is a bicyclic s-indacene derivative featuring both an amino group at the 8-position and a nitrile group at the 4-position . This scaffold serves as a privileged intermediate in the synthesis of NLRP3 inflammasome modulators, as evidenced by its inclusion in multiple patent families describing sulfonylurea and sulfonyltriazole NLRP3 inhibitors . The compound belongs to a class of hexahydro-s-indacenes recognized for their utility as building blocks in medicinal chemistry and materials science .

Why s-Indacene Regioisomers and Simpler Analogs Cannot Replace 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile


Generic substitution within the hexahydroindacene family is precluded by critical differences in functional group positioning and scaffold symmetry. The specific 8-amino-4-carbonitrile substitution pattern on the s-indacene core enables distinct vectors for chemical diversification that are absent in the unsubstituted scaffold or in the 4-amino isomer (1,2,3,5,6,7-hexahydro-s-indacen-4-amine) . Furthermore, the s-indacene framework exhibits different electronic properties and reactivity compared to the as-indacene regioisomer (e.g., 5-amino-4-cyano-1,2,3,6,7,8-hexahydro-as-indacene), which can lead to divergent outcomes in downstream synthetic transformations [1]. These structural nuances are essential for the compound's demonstrated role as a patent-defined intermediate for NLRP3 modulators .

Quantitative Differentiation of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile Against Closest Analogs


Regioisomeric Purity and Scaffold Identity: s-Indacene vs. as-Indacene Framework Comparison

The target compound is specifically the s-indacene isomer, which is structurally distinct from the as-indacene isomer (5-amino-4-cyano-1,2,3,6,7,8-hexahydro-as-indacene). The s-indacene scaffold is explicitly required in patents for NLRP3 inhibitors, where the 1,2,3,5,6,7-hexahydro-s-indacen-4-yl group is specified as a key substructure . The as-indacene isomer, while sharing the same molecular formula (C13H14N2) and molecular weight (198.26 g/mol), exhibits different spatial orientation of functional groups [1].

Medicinal Chemistry Chemical Biology Organic Synthesis

Functional Group Density and Synthetic Versatility vs. Unsubstituted Scaffold

Compared to the unsubstituted 1,2,3,5,6,7-hexahydro-s-indacene scaffold (CAS 495-52-3), the target compound incorporates both an amino (-NH2) and a carbonitrile (-CN) group . This dual functionalization enables orthogonal synthetic transformations: the amino group can undergo acylation, sulfonylation, or reductive amination, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions . The unsubstituted scaffold requires additional synthetic steps to introduce such functionality, reducing overall synthetic efficiency.

Synthetic Chemistry Drug Discovery Building Blocks

Vendor-Reported Purity Baseline for Procurement Specifications

Commercially available batches of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile are offered at 97-98% purity as determined by HPLC . In contrast, the simpler analog 1,2,3,5,6,7-hexahydro-s-indacen-4-amine is typically offered at 95% purity . The higher baseline purity reduces the need for in-house purification prior to use in sensitive catalytic or biological assays.

Analytical Chemistry Quality Control Chemical Procurement

Patent-Specific Utility as an NLRP3 Modulator Intermediate

The compound is explicitly described as a synthetic intermediate in multiple patent families targeting NLRP3 inflammasome inhibition . The patents specify that the 1,2,3,5,6,7-hexahydro-s-indacen-4-yl group must be substituted at the 8-position, which corresponds precisely to the amino group placement in this compound . While the final NLRP3 inhibitors (e.g., MCC950) demonstrate nanomolar IC50 values (7.5 nM in BMDM assays) , the target compound itself serves as a critical precursor that introduces the required 8-amino functionality for subsequent sulfonylurea bond formation. Simpler analogs lacking the 8-amino group cannot fulfill this synthetic role.

Inflammasome Biology Immunology Pharmaceutical Patents

High-Value Application Scenarios for 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile Based on Demonstrated Evidence


Synthesis of NLRP3 Inflammasome Inhibitor Libraries via 8-Amino Derivatization

The 8-amino group of this compound serves as the critical anchoring point for constructing sulfonylurea and sulfonyltriazole NLRP3 inhibitors, as specified in multiple patent filings . The nitrile group at the 4-position provides a synthetic handle for further diversification or can be retained to modulate physicochemical properties. Using this pre-functionalized scaffold eliminates at least two synthetic steps compared to starting from the unsubstituted s-indacene core.

Orthogonal Bioconjugation and Chemical Probe Synthesis

The simultaneous presence of a primary aromatic amine (suitable for amide coupling or NHS-ester conjugation) and a nitrile group (compatible with click chemistry via tetrazole formation or thioamidation) makes this compound a versatile linchpin for assembling bifunctional probes, PROTACs, or affinity chromatography resins .

Structure-Activity Relationship (SAR) Studies on s-Indacene-Containing Inhibitors

The defined s-indacene scaffold with fixed substitution geometry enables systematic SAR exploration around the NLRP3 pharmacophore. The commercially available purity (97-98% by HPLC) ensures consistent starting material quality for parallel synthesis and dose-response assays .

Metal-Organic Framework (MOF) and Supramolecular Building Block

s-Indacene derivatives are known to function as ligands in bimetallic complexes and supramolecular assemblies [1]. The amino and nitrile groups of this compound offer additional metal-coordination sites beyond the aromatic π-system, enabling the construction of higher-dimensionality MOFs or coordination polymers with potentially tunable electronic properties.

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